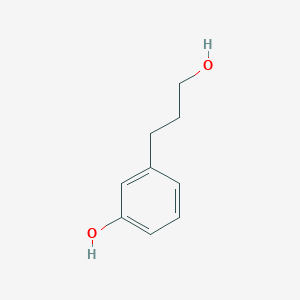

3-(3-Hydroxypropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQDIGAZKJXXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438466 | |

| Record name | 3-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-74-4 | |

| Record name | 3-Hydroxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Routes to 3-(3-Hydroxypropyl)phenol

A variety of synthetic strategies have been developed to produce this compound, ranging from classical organic reactions to biocatalytic transformations.

Several chemical synthesis routes have been reported for the preparation of this compound. One potential strategy involves the reduction of a suitable precursor. For instance, the reduction of 3-(3-oxopropyl)phenol or a related derivative of 3-acetylphenol could yield the desired product. The choice of reducing agent would be critical to selectively reduce the keto group without affecting the phenolic hydroxyl group.

Another plausible approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.orgwikipedia.orgthermofisher.com In a hypothetical synthesis of this compound, 3-hydroxybenzaldehyde could be reacted with an appropriate α-halo ester, followed by subsequent reduction of the resulting β-hydroxy ester to afford the target molecule.

Furthermore, synthetic routes starting from readily available precursors like 3-hydroxybenzoic acid are conceivable. A patented method for the synthesis of 3-hydroxyacetophenone from 3-hydroxybenzoic acid involves hydroxyl protection, a chloroformylation reaction, an alkylation reaction, and subsequent hydrolysis. patsnap.com A similar multi-step sequence could potentially be adapted to introduce the three-carbon side chain required for this compound.

A summary of potential chemical synthesis starting materials is presented in Table 1.

| Starting Material | Potential Reaction Type |

| 3-Acetylphenol | Reduction |

| 3-Hydroxybenzaldehyde | Reformatsky Reaction followed by Reduction |

| 3-Hydroxybenzoic Acid | Multi-step synthesis involving protection, chain elongation, and deprotection |

Biosynthetic routes offer an alternative, often more environmentally benign, approach to the synthesis of this compound. These methods typically involve the use of whole microbial cells or isolated enzymes to catalyze specific chemical transformations.

The biotransformation of 2-allylphenol to this compound is a subject of research interest. This conversion would involve the hydration of the double bond in the allyl side chain. Engineered fatty acid hydratases have been shown to catalyze the asymmetric hydration of various terminal and internal alkenes, suggesting that a similar enzymatic approach could be applied to 2-allylphenol. nih.govresearchgate.net The reaction would likely proceed via the addition of a water molecule across the double bond, followed by potential enzymatic rearrangement or further modification to yield the final product.

Microorganisms, particularly species of the genus Pseudomonas, are well-known for their ability to degrade phenolic compounds and other aromatic hydrocarbons. nih.govmdpi.comresearchgate.net Strains like Pseudomonas putida possess a range of oxygenase and hydroxylase enzymes that could potentially be harnessed for the biotransformation of 2-allylphenol. For example, 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 is known to hydroxylate the methylene (B1212753) group of various 4-alkylphenols. nih.gov While this enzyme acts on the carbon adjacent to the aromatic ring, it highlights the potential of microbial enzymes to perform selective hydroxylations on alkylphenol side chains. Further research and enzyme engineering could lead to the development of a biocatalyst capable of the specific transformation of 2-allylphenol to this compound.

Biosynthetic Pathways and Biotransformation Studies

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can elucidate the structural features responsible for its biological activity and optimize its properties for specific applications.

The hydroxypropyl side chain offers two primary sites for modification: the terminal hydroxyl group and the propyl chain itself.

Esterification: The terminal hydroxyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form a library of esters. This allows for the introduction of diverse functional groups and the modulation of properties such as lipophilicity and steric bulk. SAR studies on phenolic acid esters have demonstrated that the nature of the ester group can significantly influence their anticancer and antimicrobial activities. nih.gov

A summary of potential side-chain modifications is presented in Table 2.

| Modification Type | Reagent Example | Potential Biological Activity Investigated |

| Esterification | Acyl Chlorides, Carboxylic Anhydrides | Anticancer, Antimicrobial |

| Etherification | Alkyl Halides | Antimicrobial |

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. chemrxiv.org The regioselectivity of these reactions is directed by the activating and ortho-, para-directing phenolic hydroxyl group and the deactivating, meta-directing hydroxypropyl side chain.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as nitric acid. nih.gov The position of nitration will depend on the reaction conditions. Nitro-substituted derivatives are often valuable intermediates for the synthesis of amino-substituted compounds, which can then be further functionalized.

Halogenation: Halogen atoms, such as bromine, can be introduced onto the aromatic ring using reagents like potassium bromide in the presence of an oxidizing agent. nih.gov The position of halogenation is also influenced by the directing effects of the existing substituents. Halogenated phenols are important precursors in organic synthesis and can exhibit interesting biological properties. Studies on the bromination of phenols have explored the influence of pH and the nature of the oxidizing agent on the reaction's efficiency and regioselectivity. chemrxiv.org

Chiral Synthesis and Stereoisomer Investigations

A thorough review of the scientific literature indicates a notable absence of specific studies focused on the chiral synthesis and stereoisomeric investigation of this compound. The hydroxyl group on the propyl side chain of this molecule creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Hydroxypropyl)phenol and (S)-3-(3-Hydroxypropyl)phenol. However, to date, research dedicated to the selective synthesis of these individual enantiomers or the investigation of their distinct properties has not been published.

While direct research on this compound is lacking, the broader field of organic chemistry offers established methodologies for the asymmetric synthesis of structurally related chiral alcohols and 1,3-diols. These methods provide a theoretical framework through which the chiral synthesis of this compound could be approached.

One common strategy is the asymmetric reduction of a prochiral ketone precursor. In the context of this compound, this would involve the enantioselective reduction of 3-(3-oxopropyl)phenol or a suitably protected derivative. This transformation can be achieved using various chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents, or through biocatalysis employing enzymes like reductases from Saccharomyces cerevisiae. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol has been successfully achieved with high enantioselectivity using a reductase from Saccharomyces cerevisiae, demonstrating the potential of biocatalysis for creating chiral 1-phenyl-propanol structures.

Another potential route involves the asymmetric aldol reaction to construct the carbon skeleton with the desired stereochemistry, followed by subsequent reduction of the ketone functionality. Research into the synthesis of chiral 1,3-diols has utilized this approach, employing organocatalysts or metal complexes to control the stereochemical outcome of the aldol condensation.

Furthermore, kinetic resolution of a racemic mixture of this compound represents another viable, albeit less atom-economical, approach. This could be accomplished through enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer and the acylated product.

The following table summarizes findings on the asymmetric synthesis of compounds structurally analogous to this compound, highlighting potential synthetic strategies.

| Analogous Compound | Synthetic Method | Key Reagents/Catalysts | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-3-Chloro-1-phenyl-1-propanol | Asymmetric reduction of 3-chloro-1-phenyl-1-propanone | Saccharomyces cerevisiae reductase (YOL151W) | 100% |

| (S)-3-Chloro-1-phenyl-1-propanol | Asymmetric reduction | Borane amine complex with (R)-α,α-diphenyl-2-pyrrolidinemethanol (CBS catalyst) | 81.6 - 87.7% |

| Chiral 1,3-diols | Asymmetric aldol reaction followed by reduction | Proline-derived organocatalyst with Cu(OTf)₂ | >99% |

It is important to emphasize that the application of these methods to the synthesis of chiral this compound is speculative and would require dedicated research and development. The electronic and steric properties of the hydroxyphenyl group would likely influence the efficiency and stereoselectivity of these reactions. Future investigations into the chiral synthesis of this compound would be valuable for exploring the potential stereospecific biological activities of its enantiomers.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy provides fundamental insights into the molecular architecture of 3-(3-Hydroxypropyl)phenol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. ¹H NMR, in particular, provides detailed information about the chemical environment of each hydrogen atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three methylene (B1212753) groups of the propyl chain, and the protons of the alcoholic and phenolic hydroxyl groups. docbrown.info The aromatic protons typically appear in the downfield region of the spectrum (δ 6.5-7.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. docbrown.info The protons on the propyl chain would appear more upfield, with the methylene group attached to the aromatic ring (Ar-CH₂) appearing at a different chemical shift than the other two methylene groups (-CH₂- and -CH₂OH). libretexts.org

The signals for the hydroxyl (-OH) protons can be broad and their chemical shifts are variable, often appearing between δ 3-8 ppm. libretexts.orglibretexts.org Their identification can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample; the labile -OH protons exchange with deuterium, causing their signals to disappear from the spectrum. libretexts.org The use of solvents like dimethyl sulfoxide (B87167) (DMSO) can reduce the rate of proton exchange, resulting in sharper -OH signals that are easier to identify and assign. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

| Phenolic -OH | 4.0 - 8.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | Multiplets |

| Alcoholic -CH₂O H | 3.5 - 4.5 | Triplet |

| Propyl -C H₂-Ar | 2.5 - 2.8 | Triplet |

| Propyl -CH₂-C H₂-CH₂- | 1.7 - 2.0 | Multiplet |

| Alcoholic OH | 3.0 - 5.0 | Triplet/Broad Singlet |

Note: This table presents expected values based on typical chemical shifts for the functional groups present in the molecule. Actual values can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂O₂), the nominal molecular weight is 152.19 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. The calculated exact mass for C₉H₁₂O₂ is 152.083729621 Da. nih.gov

In the mass spectrometer, the molecule is ionized to produce a molecular ion ([M]⁺), which corresponds to the molecular weight of the compound. docbrown.info Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can aid in structural elucidation. docbrown.info For this compound, characteristic fragmentation would involve cleavage of the propyl side chain. Common fragmentations for phenols can also include the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da). libretexts.org

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 134 | [M - H₂O]⁺ | Loss of water from the propyl chain |

| 122 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, loss of C₂H₅O |

| 94 | [C₆H₆O]⁺ | Cleavage of the propyl chain, loss of C₃H₆ |

Note: This table lists plausible fragmentation pathways. The relative abundance of each fragment depends on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands.

A prominent feature would be a very broad and strong absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). docbrown.infospectroscopyonline.com The spectrum would also show C-O stretching vibrations, typically in the 1000-1230 cm⁻¹ range. libretexts.org Absorptions corresponding to the aromatic ring include C=C stretching vibrations around 1500-1600 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations would be observed, with signals for aromatic C-H appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3550 - 3200 | O-H Stretch (broad) | Phenolic and Alcoholic -OH |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (propyl chain) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1230 - 1000 | C-O Stretch | Phenolic and Alcoholic C-O |

Note: This table outlines the principal IR absorption bands expected for this compound.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. While the UV spectrum of this compound itself, characterized by absorptions from the phenol (B47542) chromophore, is useful for detection, the technique is particularly valuable for studying its interactions with other species, such as metal ions. dntb.gov.ua

The formation of a complex between this compound and a metal ion often results in a new species with different electronic properties, leading to changes in the UV-Vis absorption spectrum. nih.gov By systematically titrating a solution of the compound with a metal ion and monitoring the changes in absorbance at a specific wavelength, researchers can investigate the stoichiometry and stability of the complex formed. researchgate.net For example, a shift in the maximum absorption wavelength (λmax) or a significant increase or decrease in molar absorptivity upon addition of the metal ion indicates complex formation. nih.gov Job's method of continuous variation is a common experimental design used in these studies to determine the metal-to-ligand ratio in the complex. researchgate.net

| Parameter | Observation | Interpretation |

| λmax Shift | Change in the wavelength of maximum absorbance upon adding a binding partner. | Indicates a change in the electronic environment of the chromophore due to complexation. |

| Absorbance Change | Increase (hyperchromic) or decrease (hypochromic) in absorbance at a fixed wavelength. | Can be used to quantify the extent of complex formation. |

| Isosbestic Point | A specific wavelength where the absorbance remains constant as the concentration of two species in equilibrium changes. | Suggests a clean conversion from the free compound to the complexed form. |

Note: This table describes the general principles of using UV-Vis spectroscopy for complexation studies.

Chromatographic Methods for Isolation, Separation, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile phenolic compounds. nih.gov For this compound, a reversed-phase HPLC method is typically employed. sigmaaldrich.com In this setup, a nonpolar stationary phase (like a C18 or C8-bonded silica (B1680970) column) is used with a polar mobile phase, commonly a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. sigmaaldrich.comnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By running a gradient, where the proportion of the organic solvent is increased over time, compounds can be eluted based on their polarity. sigmaaldrich.com

Detectors:

UV/Vis and Photodiode Array (PDA): Due to the presence of the aromatic ring, this compound absorbs UV light, making it readily detectable by UV/Vis or PDA detectors. sigmaaldrich.com A PDA detector offers the advantage of acquiring the entire UV spectrum for the eluting peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. purdue.edu It offers molecular weight information and, with tandem MS (MS/MS), structural data for the eluting compound, confirming its identity with high confidence. nih.gov

HPLC methods are validated to ensure their accuracy, precision, and linearity for quantitative analysis. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization of phenol. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | e.g., 10% B to 90% B over 20 minutes | To effectively separate compounds with different polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detector | UV/Vis at ~275-280 nm or PDA or MS | Detection and quantification of the analyte. |

Note: This table provides an example of typical HPLC parameters for the analysis of phenolic compounds.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a common and often necessary step to increase its volatility and improve chromatographic peak shape. nih.gov A common method is silylation, which replaces the active hydrogen atoms on the phenolic and alcoholic hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule, making it more suitable for GC analysis. nih.gov

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation of this compound from other components in a mixture is achieved based on its differential partitioning between the mobile phase and the stationary phase coating the column wall. chula.ac.th Columns with a polysiloxane-based stationary phase, such as a 5% phenyl polysiloxane, are commonly used for the analysis of phenolic compounds. sigmaaldrich.com

When coupled with a Mass Spectrometry (MS) detector, the technique becomes GC-MS, a premier tool for both qualitative and quantitative analysis. As the derivatized this compound elutes from the GC column, it enters the MS ion source, where it is fragmented into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. This spectrum can be compared against spectral libraries for confident identification. nih.gov The fragmentation pattern provides crucial structural information, allowing for the unambiguous characterization of the molecule.

Below is a table summarizing typical GC-MS parameters for the analysis of derivatized phenolic compounds like this compound.

| Parameter | Typical Condition | Purpose |

| Column Type | 5% Phenyl Polysiloxane (e.g., Equity-5) | Provides effective separation for semi-polar compounds like derivatized phenols. sigmaaldrich.com |

| Oven Program | Initial temp 60-70°C, ramp 10°C/min to 280-300°C | Ensures separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. sigmaaldrich.com |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens with TMS groups to increase volatility. nih.gov |

| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides mass-to-charge ratio and fragmentation patterns for identification. |

Capillary Electrophoresis (CE) and CE-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility and the electroosmotic flow of the background electrolyte (BGE). openchemicalengineeringjournal.com It is particularly well-suited for the analysis of polar and charged molecules, making it a viable method for analyzing this compound, especially in complex aqueous matrices. The separation occurs in a narrow-bore fused-silica capillary, offering high resolution and requiring only very small sample volumes. openchemicalengineeringjournal.com

For phenolic compounds, which are weakly acidic, separations are typically performed under basic conditions (e.g., using an ammonium (B1175870) hydroxide (B78521) BGE) where the phenolic hydroxyl group is deprotonated, imparting a negative charge on the molecule. nih.gov This allows it to migrate against the electroosmotic flow toward the anode, enabling separation from other charged and neutral species.

The hyphenation of CE with Mass Spectrometry (CE-MS) combines the superior separation power of CE with the high sensitivity and specificity of MS detection. nih.gov An electrospray ionization (ESI) interface is commonly used to couple the two techniques. As analytes elute from the capillary, they are nebulized and ionized before entering the mass spectrometer. diva-portal.org This allows for the determination of the molecular weight of this compound and, with tandem MS (MS/MS), provides structural information through collision-induced dissociation. openchemicalengineeringjournal.com CE-MS is a powerful tool for the selective detection and identification of target compounds in complex biological or environmental samples. ijpca.org

The following table outlines typical parameters for a CE-MS method for the analysis of phenolic compounds.

| Parameter | Typical Condition | Purpose |

| Capillary | Bare Fused-Silica | Standard capillary material for many CE applications. ijpca.org |

| Background Electrolyte (BGE) | 20-50 mM Ammonium Hydroxide or Ammonium Acetate (pH > 9) | Maintains pH to ensure ionization of phenolic compounds for electrophoretic separation. nih.gov |

| Separation Voltage | 20-30 kV | Drives the electrophoretic separation and electroosmotic flow. openchemicalengineeringjournal.com |

| Injection Method | Hydrodynamic (Pressure) | Introduces a small, precise volume of the sample into the capillary. |

| MS Interface | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules, coupling the capillary exit to the MS inlet. nih.gov |

| MS Detection Mode | Negative Ion Mode | Detects the deprotonated [M-H]⁻ ion of phenolic compounds. nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis

LC-MS/MS and Q-TOF-MS Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for the selective detection and quantification of compounds in highly complex matrices. nih.gov The process begins with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), where this compound is separated from other matrix components on a stationary phase, typically a C18 reversed-phase column. The separation is based on the compound's polarity. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. In an LC-MS/MS system, a precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as the detection is based on a specific precursor-to-product ion transition. nih.gov

For identification and structural elucidation, high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) MS, is often employed. nih.gov A Q-TOF instrument provides a highly accurate mass measurement (typically with an error of <5 ppm), which allows for the determination of the elemental formula of the parent compound and its fragments. researchgate.net This capability is crucial for identifying unknown metabolites or degradation products of this compound in research settings, distinguishing it from other isobaric compounds that may be present in the sample. mdpi.com

The table below details typical parameters for the analysis of phenolic compounds using LC-MS/MS with a Q-TOF analyzer.

| Parameter | Typical Condition | Purpose |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Facilitates elution and promotes ionization. |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates ions for MS analysis; negative mode is common for phenols. nih.gov |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution, accurate mass data for confident formula determination. nih.gov |

| Data Acquisition | MS/MS or MSE | Fragments precursor ions to obtain structural information and enhance identification. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Controls the degree of fragmentation in the collision cell. |

HPLC-SPE-NMR-TOF-MS for Comprehensive Profiling

For the unequivocal structural characterization of a compound like this compound, especially when it is a novel metabolite or a component in a complex natural product extract, the hyphenated technique of HPLC-SPE-NMR-TOF-MS provides a comprehensive analytical workflow. nih.gov This powerful combination links the separation capabilities of HPLC with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by high-resolution mass data from TOF-MS.

The process unfolds in a sequential, online manner:

HPLC Separation: The sample mixture is first separated by a high-performance liquid chromatography system.

Analyte Trapping: As the chromatographic peak corresponding to the target analyte elutes from the column, it is diverted and trapped onto a solid-phase extraction (SPE) cartridge. nih.gov The stationary phase of the SPE cartridge is chosen to retain the compound of interest while allowing the highly aqueous HPLC mobile phase to pass through to waste.

Elution and NMR Analysis: After trapping, the retained compound is eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., acetonitrile-d3) and transferred directly into the NMR flow cell. nih.gov This allows for the acquisition of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC), which provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms, leading to unambiguous structure determination.

Parallel MS Analysis: Often, a parallel stream from the HPLC is directed to a TOF-MS detector to provide simultaneous accurate mass measurement, confirming the elemental composition.

This integrated approach avoids the laborious process of traditional isolation and purification, enabling the full characterization of compounds from complex mixtures at a much lower concentration. nih.gov

The table below outlines the function of each component in an HPLC-SPE-NMR-TOF-MS system.

| Component | Function |

| HPLC | High-resolution separation of compounds in the initial mixture. |

| SPE Cartridge | Online trapping and concentration of the target analyte post-separation, and solvent exchange from HPLC mobile phase to deuterated NMR solvent. nih.gov |

| NMR Spectrometer | Provides definitive structural elucidation through various 1D and 2D experiments on the isolated analyte. |

| TOF-MS | Provides parallel high-resolution mass data to determine the elemental composition of the analyte. |

Computational Chemistry and Modeling of 3 3 Hydroxypropyl Phenol

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-(3-Hydroxypropyl)phenol. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and predict a variety of chemical properties.

Density Functional Theory (DFT) has become a primary method for studying the structural and spectral properties of phenolic and other organic compounds due to its balance of accuracy and computational efficiency. nih.govmdpi.comresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate theoretical FT-IR and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Analyze Electronic Properties: Compute various electronic descriptors that shed light on the molecule's reactivity and interaction potential. nih.gov This includes mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govmdpi.com

DFT studies on similar phenol (B47542) derivatives have shown that the hydroxyl group and the π-system of the aromatic ring are often key sites of chemical reactivity. nih.govaps.org

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, chemically reactive, and considered "soft." nih.govresearchgate.net

A large HOMO-LUMO gap indicates high stability, low reactivity, and that the molecule is "hard." nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the aromatic system. The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, as detailed in the table below. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility and intermolecular interactions of this compound in various environments, such as in a solvent or complexed with other molecules. researchgate.net These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its function and interactions.

Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic (apolar) inner cavity. nextgenrnd.com This unique structure allows them to encapsulate other hydrophobic molecules, known as "guests," to form stable host-guest inclusion complexes. nextgenrnd.comnih.gov Phenolic compounds are known to form such complexes, with the hydrophobic aromatic ring typically entering the CD cavity. researchgate.net

For this compound, the formation of an inclusion complex with a cyclodextrin (B1172386) like β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), can be investigated using MD simulations. nextgenrnd.com These studies can elucidate:

Binding Mode: The preferred orientation of the this compound molecule inside the cyclodextrin cavity. It is likely that the phenol ring resides within the cavity to maximize hydrophobic interactions, while the more polar 3-hydroxypropyl side chain may interact with the hydrophilic rims of the CD.

Thermodynamic Stability: The spontaneity and stability of the complexation process can be assessed by calculating the binding free energy. The formation of these complexes is typically a spontaneous and exothermic process. mdpi.com

Driving Forces: The primary interactions stabilizing the complex are typically van der Waals forces and hydrophobic interactions between the guest molecule and the nonpolar CD cavity. researchgate.net

Computational studies, often combined with experimental techniques, are a powerful tool for understanding the stoichiometry, stability, and structure of these supramolecular systems. nih.govresearchgate.netnih.gov

| Technique | Information Obtained |

|---|---|

| Molecular Dynamics (MD) | Binding orientation, conformational changes, interaction energies, dynamic stability. |

| Density Functional Theory (DFT) | Optimized geometry of the complex, interaction energies, spectral shifts. nih.gov |

| NMR Spectroscopy | Confirmation of inclusion, determination of stoichiometry and binding constant (Kf). mdpi.comnih.gov |

| Differential Scanning Calorimetry (DSC) | Changes in thermal properties, indicating complex formation. nih.gov |

| Phase Solubility Studies | Determination of complex stoichiometry and binding constant. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eumdpi.com By developing a robust QSAR model, the activity of new or untested compounds, such as this compound, can be predicted without the need for experimental testing. bio-hpc.eu This is particularly valuable in the early stages of drug discovery and toxicological assessment. bio-hpc.eumdpi.com

The development of a QSAR model is a systematic process that involves several key steps:

Dataset Selection: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀, Kᵢ) is collected. mdpi.commdpi.com For this compound, this would involve a series of other phenolic compounds.

Descriptor Calculation: A wide range of molecular descriptors—numerical values that represent different aspects of a molecule's structure and properties—are calculated for each compound in the dataset. mdpi.comnih.gov

Model Building: The dataset is typically divided into a training set and a test set. mdpi.com Statistical or machine learning algorithms are used on the training set to build a mathematical model that correlates the molecular descriptors with biological activity. mdpi.comexplorationpub.com

Validation: The model's predictive power is evaluated using the test set, which contains compounds not used in the model's development. A reliable model should accurately predict the activity of the compounds in the test set. mdpi.comexplorationpub.com

Once a validated QSAR model is established, the calculated descriptors for this compound can be input into the model to predict its biological activity.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological (2D) | Connectivity Indices | Atom bonding and branching patterns. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size. |

| Physicochemical | LogP, Polarizability, Dipole Moment | Hydrophobicity, electronic distribution. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Atomic Charges | Electronic structure and reactivity. |

Correlation of Molecular Descriptors with Observed Effects of this compound Remains an Area for Future Research

Computational studies on various phenol derivatives have successfully established correlations between molecular descriptors and observed effects such as toxicity and antioxidant activity. These studies utilize molecular descriptors—numerical values that describe the chemical and physical properties of a molecule—to predict their biological or chemical effects. This approach is fundamental to QSAR and quantitative structure-property relationship (QSPP) models, which are instrumental in fields like drug discovery and toxicology for screening and prioritizing compounds for further experimental testing.

For instance, research on a range of phenol derivatives has demonstrated that descriptors related to electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and physicochemical properties like the partition coefficient (logP), are often correlated with their antioxidant capacity or toxicity. However, the direct application and specific findings of such computational models for this compound have not been detailed in the available research.

The absence of specific studies on this compound means that data tables and detailed research findings correlating its molecular descriptors with observed effects cannot be provided at this time. The scientific community has yet to publish in-depth computational analyses that would allow for a thorough understanding of how its structural and electronic properties influence its biological or chemical activities.

Future computational chemistry and modeling research could focus on this compound to fill this knowledge gap. Such studies would likely involve:

Calculation of a wide range of molecular descriptors: This would include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Experimental determination of biological or chemical activities: This could involve assays to measure antioxidant potential, enzyme inhibition, receptor binding, or other relevant effects.

Development of QSAR/QSPR models: Statistical methods would be employed to establish a mathematical relationship between the calculated descriptors and the experimentally observed effects.

Such research would be valuable for elucidating the mechanisms of action of this compound and for predicting the activities of related compounds.

Biological Activities and Mechanisms of Action in Research

Investigation of Antioxidant Properties and Redox Mechanisms

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular oxidative stress. nih.govjscholarpublishers.com The core mechanism involves the hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to neutralize highly reactive radicals, thereby preventing oxidative damage to cellular components. nih.govresearchgate.net

While these general principles apply to the class of phenols, specific experimental data for 3-(3-Hydroxypropyl)phenol is not prominently available in the reviewed literature.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard in vitro assays used to evaluate the free-radical scavenging capacity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. mdpi.comnih.gove3s-conferences.org In these assays, an antioxidant compound reduces the stable radical (DPPH or ABTS), leading to a measurable color change. mdpi.come3s-conferences.org The effectiveness of the antioxidant is often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the radicals. openagrar.deresearchgate.net

Despite the common application of these assays for phenolic compounds, specific studies quantifying the DPPH or ABTS radical scavenging activity of this compound were not identified in the search results.

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are natural byproducts of cellular metabolism that, in excess, can lead to oxidative stress and cellular damage. mdpi.commdpi.comnih.gov Phenolic antioxidants can help maintain cellular homeostasis by directly neutralizing ROS or by influencing the activity of enzymes involved in ROS production and detoxification. mdpi.com This modulation helps protect against oxidative damage to lipids, proteins, and DNA. researchgate.net Research into how specific phenols interact with ROS-generating systems is a key area of study, however, literature detailing the direct effects of this compound on cellular ROS generation is not available.

Impact on Oxidative Stress Pathways

Oxidative stress triggers complex cellular signaling pathways that can lead to inflammation and programmed cell death if left unchecked. nih.gov Polyphenols are known to influence these pathways, potentially by modulating the activity of transcription factors and enzymes that regulate the cellular antioxidant response. nih.govresearchgate.netscienceopen.com By interacting with these pathways, antioxidants can help mitigate the downstream consequences of excessive ROS production. researchgate.netscienceopen.com Specific investigations into the impact of this compound on these intricate oxidative stress pathways have not been reported in the available research.

Antimicrobial Research Applications

Phenolic compounds are a well-established class of molecules with a broad spectrum of antimicrobial activities, including antifungal properties. researchgate.netnih.govnih.gov Their mechanism of action can involve disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with key cellular processes. nih.gov

Antifungal Activity Studies

Research has been conducted on isomers of this compound, specifically those derived from 2-allylphenol, a known fungicide. researchgate.netnih.gov These studies provide insight into how small structural changes can significantly impact biological activity.

Inhibition of Mycelial Growth and Fungal Pathogen Control

In a study investigating the metabolites of the fungicide 2-allylphenol, the antifungal activities of two of its derivatives, 2-(2-hydroxypropyl)phenol and 2-(3-hydroxypropyl)phenol (B73537), were evaluated. researchgate.netnih.gov The latter compound is an isomer of the subject compound, this compound.

The study assessed the inhibition of mycelial growth against several plant fungal pathogens. The results indicated that 2-(2-hydroxypropyl)phenol was an effective inhibitor of mycelial growth for pathogens such as Rhizoctonia cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea. researchgate.netnih.gov In contrast, its isomer, 2-(3-hydroxypropyl)phenol , did not show effective inhibition against the tested pathogens. researchgate.net This finding highlights the high degree of structural specificity required for antifungal activity in this class of compounds. No studies evaluating the direct antifungal activity or inhibition of mycelial growth by this compound were found.

| Fungal Pathogen | 2-Allylphenol (Parent Compound) | 2-(2-Hydroxypropyl)phenol (Active Metabolite) | 2-(3-Hydroxypropyl)phenol (Inactive Metabolite) |

|---|---|---|---|

| R. cerealis | 8.2 | 1.0 | Not Effective |

| P. aphanidermatum | 10.5 | 1.8 | Not Effective |

| V. mali | 48.8 | 23.5 | Not Effective |

| B. cinerea | 25.6 | 10.5 | Not Effective |

Research into Anti-inflammatory Effects

Chronic inflammation is a known contributor to a variety of diseases. mdpi.com Phenolic compounds are being extensively investigated for their anti-inflammatory potential. mdpi.comnih.gov The primary mechanisms through which these molecules are thought to exert their effects involve the modulation of key inflammatory pathways and the reduction of oxidative stress. mdpi.com

Key anti-inflammatory actions of phenolic compounds include:

Inhibition of Pro-inflammatory Cytokines: Studies have shown that certain polyphenols can reduce the production and gene expression of inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comnih.govmdpi.com

Modulation of Signaling Pathways: Phenols can inhibit the activity of major transcription factors that regulate inflammatory responses, most notably Nuclear Factor-κB (NF-κB). mdpi.commdpi.com By blocking NF-κB, they prevent the expression of a cascade of inflammatory genes.

Reduction of Oxidative Stress: Many phenolic compounds are potent antioxidants that can scavenge reactive oxygen species (ROS). Since oxidative stress is a key trigger for inflammation, this antioxidant activity contributes significantly to their anti-inflammatory effects. mdpi.com

Research using various in vitro and in vivo models continues to explore how plant-derived compounds, including phenols, can mitigate inflammatory responses, offering potential avenues for addressing chronic inflammatory conditions. frontiersin.org

Exploration of Anticancer Potential

The potential of phenolic compounds as anticancer agents is an active area of research, focusing on their ability to selectively target cancer cells while sparing healthy ones. mdpi.com

Phenol (B47542) and its derivatives have demonstrated cytotoxic effects against various cancer cell lines in laboratory studies. nih.govnih.gov Cytotoxicity refers to the ability of a compound to be toxic to cells, ideally selectively towards cancer cells. Research has shown that certain polyphenol-rich extracts can significantly inhibit the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231. researchgate.netmdpi.com The mechanism often involves inducing cell death through processes like apoptosis (programmed cell death) or necrosis. nih.gov The effectiveness of these compounds is concentration-dependent, with higher concentrations generally leading to greater destruction of cancer cells. nih.govnih.gov

Cytotoxic Effects of Phenolic Compounds on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Phenol Solution (6%) | Giant Cell Tumour (GCT) | Tissue damage and denaturation of cell organelles. | nih.govnih.gov |

| Maerua pseudopetalosa Ethanolic Fractions | MCF-7 (Breast Cancer) | Remarkable cytotoxicity and inhibition of cell viability. | researchgate.net |

| Lippia graveolens Polyphenol-Rich Extract | MDA-MB-231 and MCF-7 (Breast Cancer) | Significant inhibition of cell proliferation in a time-dependent manner. | mdpi.com |

A more targeted approach in cancer research involves identifying specific proteins that are crucial for cancer cell survival and developing inhibitors against them. Heat shock protein 90 (HSP90) is one such target. nih.govnih.gov HSP90 is a molecular chaperone protein that is essential for the stability and function of numerous "client" proteins, many of which are involved in tumor progression and cell growth. nih.gov

Cancer cells are particularly reliant on HSP90 to maintain the function of mutated and overexpressed oncoproteins. nih.gov Inhibiting HSP90 disrupts this process, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway. nih.gov This effectively cripples the cancer cell's survival and growth signaling, making HSP90 inhibitors a promising strategy for anti-tumor therapy. nih.govnih.gov Research in this area focuses on how various compounds, including those with phenolic structures, might bind to and inhibit the ATP-binding site of HSP90, thereby blocking its chaperone activity. nih.gov

Neuroprotective Research and Neurological System Modulation

Phenolic compounds are also being investigated for their potential to protect the nervous system and modulate its function. researchgate.net The antioxidant and anti-inflammatory properties of these molecules are central to their proposed neuroprotective effects. researchgate.net Oxidative stress and chronic inflammation are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. researchgate.net

The literature suggests that phenolic compounds may act as preventive agents by mitigating these underlying factors. researchgate.net While systematic reviews and meta-analyses call for more robust evidence, individual studies indicate that supplementation with polyphenol-rich substances may improve certain cognitive functions in older adults. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential efficacy, and ongoing research aims to further understand their bioavailability and impact on brain health. nih.gov

Interaction with Neurotransmitter Systems (e.g., Serotonin Receptors)

Specific studies detailing the direct interaction of this compound with neurotransmitter systems, such as serotonin receptors, are not extensively documented in current scientific literature. However, the broader class of phenolic compounds has been shown to interact with various components of the central nervous system. For instance, certain phenols can modulate the function of GABA-A receptors, which are crucial ion channels for mediating inhibitory neurotransmission in the brain researchgate.net. The interaction of these compounds can lead to either activation or inhibition of receptor function, demonstrating the complex relationship between phenolic structure and neurological activity researchgate.net. The development of drugs that interact with serotonin receptors is a significant area of research, as these receptors are implicated in various psychoactive effects nih.gov. While this provides a framework for how a simple phenol might interact with the nervous system, specific binding affinities and functional data for this compound remain to be elucidated.

Potential in Neurodegenerative Disease Research

While direct research on this compound in the context of neurodegenerative diseases is limited, the general class of phenolic compounds is of significant interest for its neuroprotective potential researchgate.netnih.gov. Neurodegenerative diseases are often linked to oxidative stress and the aggregation of misfolded proteins researchgate.net. Phenolic compounds are widely recognized for their antioxidant properties, which are conferred by their ability to act as hydrogen or electron donors, thereby neutralizing reactive oxygen species (ROS) nih.gov.

The mechanisms by which phenols may exert neuroprotective effects include:

Modulation of signaling pathways: Research has shown that low molecular weight phenols can regulate pathways related to apoptosis, cell death, and cellular homeostasis researchgate.net.

Reduction of Oxidative Stress: By scavenging free radicals, phenolic compounds can mitigate oxidative damage, a key pathological feature in many neurodegenerative disorders nih.gov.

Metal Chelation: Some phenolic compounds can chelate transition metals, which can halt progressive oxidative damage associated with these metals in the brain nih.gov.

These activities suggest that phenolic structures could be a promising basis for developing therapies against neurodegenerative conditions, though specific studies on this compound are needed to confirm its potential in this area nih.gov.

Other Investigated Biological Activities and Applications in Research

Beyond neurology, the chemical properties of phenolic compounds lend themselves to a variety of other potential biological applications that are being actively explored in research settings.

Role in Melanin (B1238610) Production Pathways

Specific research delineating the role of this compound in melanin production pathways has not been identified. However, the synthesis of melanin is fundamentally linked to phenol chemistry. Melanin is a biological pigment produced through the oxidative polymerization of phenolic or indolic compounds. The entire process of melanogenesis involves a series of enzymatically controlled reactions and spontaneous polymerizations, with quinones derived from phenol oxidation playing a critical role.

The primary enzyme in most melanin synthesis pathways is tyrosinase, which catalyzes the initial hydroxylation of the amino acid tyrosine (a phenol) to L-DOPA, and its subsequent oxidation to dopaquinone. This quinone then undergoes further reactions to form melanin polymers. Compounds that can inhibit tyrosinase are therefore effective inhibitors of melanogenesis. Given that many phenolic compounds are investigated as tyrosinase inhibitors, it is plausible that this compound could interact with this pathway, but experimental evidence is required to confirm such activity.

Metabolic and Toxicological Research

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of phenolic compounds, including 3-(3-Hydroxypropyl)phenol, is governed by a series of biotransformation reactions aimed at increasing their water solubility to facilitate excretion. These processes involve enzymatic modifications in the liver and other tissues.

Phenolic compounds are extensively metabolized through Phase II conjugation reactions. The primary pathways for phenols are glucuronidation and sulfation, which involve the attachment of glucuronic acid or a sulfate (B86663) group to the phenolic hydroxyl group. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. For this compound, conjugation can occur at two locations: the phenolic hydroxyl group and the terminal hydroxyl group of the propyl side chain.

Studies on similar phenolic compounds, such as hydroxytyrosol, show that they undergo significant hepatic metabolism, leading to the formation of methylated, glucuronidated, and methylglucuronidated metabolites. nih.gov For instance, the human metabolite of a related compound, 4-n-Propylphenol, has been identified as a glucuronide conjugate, specifically (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid. nih.gov Based on these established pathways, the predicted primary metabolites of this compound would be its glucuronide and sulfate conjugates.

Table 1: Predicted Phase II Metabolites of this compound

| Conjugation Site | Reaction | Resulting Metabolite |

| Phenolic Hydroxyl Group | Glucuronidation | 3-(3-Hydroxypropyl)phenyl glucuronide |

| Phenolic Hydroxyl Group | Sulfation | 3-(3-Hydroxypropyl)phenyl sulfate |

| Propyl Hydroxyl Group | Glucuronidation | 3-(3-Glucuronoxypropyl)phenol |

| Propyl Hydroxyl Group | Sulfation | 3-(3-Sulfoxypropyl)phenol |

| Both Hydroxyl Groups | Mixed Conjugation | e.g., 3-(3-Glucuronoxypropyl)phenyl sulfate |

The nature and position of substituent groups on the phenol (B47542) ring significantly influence the rate and pathway of metabolism. The 3-hydroxypropyl group in this compound affects its metabolic fate in several ways. The alkyl chain itself can be a target for oxidation (Phase I metabolism), potentially competing with conjugation of the phenolic ring. Furthermore, the presence of a terminal hydroxyl group on the propyl chain provides an additional site for Phase II conjugation reactions, as detailed in the table above.

In the environment, phenolic compounds are subject to microbial degradation. dntb.gov.uanih.gov Aerobic biodegradation of phenols typically begins with hydroxylation of the benzene (B151609) ring by a phenol hydroxylase enzyme to form catechol. nih.gov Subsequently, the catechol intermediate undergoes ring cleavage via either the ortho- or meta-pathway, eventually breaking down the compound into intermediates of central metabolism like succinyl-CoA and acetyl-CoA. researchgate.net

Many different microbial species are capable of degrading phenolic compounds. researchgate.net

Table 2: Examples of Phenol-Degrading Microorganisms

| Kingdom | Genera |

| Bacteria | Pseudomonas, Acinetobacter, Bacillus, Rhodococcus, Arthrobacter nih.gov |

| Fungi | Candida, Aspergillus, Fusarium researchgate.net |

| Yeast | Trichosporon, Rhodotorula researchgate.net |

Some microorganisms may degrade this compound through cometabolism. This process involves the transformation of a substance (the cometabolite) by a microbe that derives no energy from the transformation. The microbe utilizes another compound as its primary carbon and energy source, and the enzymes involved fortuitously act on the cometabolite. This is a significant mechanism for the environmental breakdown of pollutants present at low concentrations.

Mechanistic Toxicology Research of Phenolic Compounds

While often valued for their antioxidant properties, phenolic compounds can also exhibit toxic effects through various mechanisms, particularly at higher concentrations or under specific physiological conditions.

Under certain conditions, phenolic compounds can act as pro-oxidants, promoting the generation of reactive oxygen species (ROS) and leading to oxidative stress. mdpi.com This pro-oxidant activity is often concentration-dependent and can be influenced by factors such as the presence of transition metal ions like copper or iron. nih.gov Phenols can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺), which then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals.

These ROS can cause significant cellular damage, including lipid peroxidation and damage to proteins. nih.gov A critical consequence of this oxidative stress is DNA damage. ROS can induce single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases, which can lead to genotoxicity if not repaired by the cell. nih.gov

Table 3: Factors Influencing Pro-oxidant Activity of Phenols

| Factor | Description |

| Concentration | Higher concentrations are more likely to exhibit pro-oxidant effects. nih.gov |

| Presence of Metal Ions | Redox-active metals like iron (Fe) and copper (Cu) can facilitate the generation of ROS. mdpi.com |

| pH | The acid-base equilibrium can affect the reductive potential of the phenol. |

| Molecular Structure | The number and position of hydroxyl groups influence the compound's reactivity. |

The lipophilic nature of the benzene ring in phenolic compounds allows them to partition into cellular membranes, disrupting their structure and function. This intercalation can increase membrane fluidity and permeability. The disruption of membrane integrity leads to several detrimental cellular effects, including:

Leakage of Cellular Components : Increased permeability causes the efflux of essential intracellular ions (e.g., K⁺), metabolites, and macromolecules like proteins and nucleic acids.

Inhibition of Membrane-Bound Enzymes : The altered membrane environment can inhibit the function of critical enzymes and transport proteins embedded within the membrane.

Oxidative Damage to Membrane Lipids : Pro-oxidant activity can lead to lipid peroxidation, further compromising membrane integrity and function. frontiersin.org

Studies on various alkylphenols have demonstrated these cytotoxic effects. For example, exposure of cells to certain alkylphenols can result in increased production of malondialdehyde (MDA), a marker of lipid peroxidation, and leakage of lactate (B86563) dehydrogenase (LDH), indicating cell membrane damage. nih.govfrontiersin.org This disruption of the cell membrane is a significant mechanism of the toxicity of phenolic compounds. wur.nl

Factors Influencing Toxicological Outcomes (e.g., solubility, hydrophobicity)

The toxicological profile of phenolic compounds is significantly influenced by their physicochemical properties, most notably their solubility and hydrophobicity.

Hydrophobicity: A key determinant of a phenol's toxicity is its hydrophobicity, often quantified by the octanol-water partition coefficient (log Kow) or its computationally derived equivalent, XLogP3. For this compound, the predicted XLogP3 value is 1.5. nih.gov This value suggests a moderate level of lipophilicity. Research on substituted phenols has demonstrated a clear correlation between hydrophobicity and toxicity, with higher log Kow values generally corresponding to increased toxicity. nih.gov This is because more hydrophobic compounds can more readily partition into and disrupt biological membranes, leading to cellular damage. The toxicity of phenols with electron-releasing groups, such as the propyl group in this compound, can also be attributed to the formation of potentially toxic phenoxyl-free radicals. nih.gov

Solubility: The presence of two hydroxyl groups in this compound enhances its water solubility compared to phenol itself. Generally, increased water solubility can facilitate the excretion of a compound and its metabolites, potentially reducing its toxic potential. However, the interplay between solubility and hydrophobicity is complex. While a certain degree of hydrophobicity is necessary for membrane interaction and subsequent toxicity, excessive lipophilicity can lead to sequestration in fatty tissues, reducing immediate systemic toxicity but potentially leading to long-term bioaccumulation.

The following interactive data table summarizes the key physicochemical properties of this compound that influence its toxicological outcomes.

| Property | Value | Implication for Toxicology |

| XLogP3 | 1.5 | Moderate hydrophobicity, suggesting potential for membrane interaction and toxicity. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can participate in hydrogen bonding, influencing solubility and interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors. |

Pharmacokinetic Research (Excluding Dosage/Administration)

The study of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound is not extensively documented, the well-established metabolic pathways for simple phenols and related compounds allow for a predictive understanding of its ADME profile.

Absorption: Phenolic compounds are generally well-absorbed orally. The moderate lipophilicity and relatively small molecular size of this compound suggest that it is likely to be readily absorbed from the gastrointestinal tract.

Distribution: Following absorption, this compound would be distributed throughout the body via the systemic circulation. Its moderate hydrophobicity suggests it may distribute into various tissues.

Metabolism: The liver is the primary site of metabolism for phenolic compounds. The metabolic fate of this compound is expected to involve several key enzymatic reactions:

Glucuronidation: The phenolic hydroxyl group is a prime target for conjugation with glucuronic acid, a major detoxification pathway for phenols. This process increases the water solubility of the compound, facilitating its excretion.

Sulfation: Conjugation with sulfate is another important phase II metabolic pathway for phenols.

Oxidation: The propyl side chain can undergo oxidation. For instance, the terminal alcohol group of the propyl chain could be oxidized to an aldehyde and then to a carboxylic acid. The aromatic ring can also be subject to hydroxylation.

These metabolic transformations generally result in more polar and less toxic metabolites that can be more easily eliminated from the body.

Excretion: The water-soluble glucuronide and sulfate conjugates of this compound and its oxidized metabolites are primarily excreted in the urine.

The following interactive data table provides a summary of the predicted pharmacokinetic profile of this compound.

| Pharmacokinetic Parameter | Predicted Outcome for this compound |

| Absorption | Likely to be well-absorbed orally. |

| Distribution | Expected to distribute to various tissues. |

| Metabolism | Primarily hepatic, via glucuronidation, sulfation, and oxidation of the propyl side chain. |

| Excretion | Mainly renal excretion of water-soluble metabolites. |

Research on Applications of 3 3 Hydroxypropyl Phenol and Its Derivatives

Biomedical Materials Research

The quest for biocompatible and biodegradable polymers for medical applications has led researchers to explore various renewable monomers. Phenolic compounds, in particular, are being investigated for their potential to create polymers with desirable properties for use in medical devices and controlled-release therapeutic formulations. While direct research on 3-(3-Hydroxypropyl)phenol in this area is still emerging, the broader class of phenolic monomers is recognized for its potential in synthesizing biocompatible polymers. The hydroxyl and phenol (B47542) groups of these monomers can be readily functionalized to create polyesters and polycarbonates with tailored degradation rates and mechanical properties. The development of biodegradable polyesters from renewable monomers is a significant area of focus, aiming to replace conventional plastics with more environmentally friendly alternatives. umn.eduspecificpolymers.com

Drug Discovery and Development Research

The phenolic scaffold is a common feature in many pharmacologically active molecules. Researchers are actively exploring derivatives of this compound for their potential therapeutic activities. Studies on various phenol derivatives have demonstrated their cytotoxic properties against cancer cells, suggesting a potential avenue for the development of new anticancer agents. nih.govtuni.fi For instance, certain synthetic derivatives of phenolic compounds have been shown to induce apoptosis in cancer cell lines. nih.govtuni.fi The this compound structure serves as a valuable starting point for medicinal chemists to design and synthesize novel compounds with improved efficacy and selectivity for various biological targets. The exploration of phenol bioisosteres—structural mimics of the phenol group—is a key strategy in drug design to enhance metabolic stability and pharmacokinetic profiles of drug candidates.

Radiopharmaceutical Development Research

In the field of nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a primary focus. The design of these agents often involves chelating a radioactive metal isotope, such as technetium-99m (99mTc) or rhenium (Re), to a molecule that can selectively bind to a biological target. While direct studies on the use of this compound as a ligand for radiopharmaceuticals are limited, the fundamental principles of coordination chemistry suggest its potential. The hydroxyl and phenolic oxygen atoms of this compound could serve as donor atoms to coordinate with radiometals. Research on 99mTc and Re complexes often involves the use of chelating ligands that provide stable coordination to the metal center. mdpi.comnih.gov The development of modular imaging agents, where a targeting moiety and a chelator are combined, is a promising strategy in which derivatives of this compound could potentially be incorporated. nih.gov

Food Science Research (e.g., as inhibitors of Maillard reaction products)

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, is responsible for the development of color, flavor, and aroma. However, this reaction can also lead to the formation of potentially harmful compounds, such as acrylamide (B121943) and advanced glycation end products (AGEs). There is growing interest in identifying natural compounds that can inhibit the formation of these undesirable products. Phenolic compounds are known to possess antioxidant properties and can interfere with the Maillard reaction. While specific studies on the effect of this compound on acrylamide and AGEs formation are not yet prevalent, the general ability of polyphenols to scavenge reactive carbonyl species suggests a potential inhibitory role. The formation of acrylamide in potato-based products is influenced by factors such as the concentration of precursors like asparagine and reducing sugars. nih.govnih.gov Research into the use of additives to mitigate acrylamide formation is an active area of investigation.

Agricultural Research (e.g., as fungicides)

The development of new and effective fungicides is crucial for protecting crops from pathogenic fungi. Phenolic compounds and their derivatives have been investigated for their antifungal properties. Research on 2-allylphenol, an isomer of a derivative of this compound, has shown its efficacy against various plant pathogens, including Botrytis cinerea. nih.govnih.gov Studies on the structure-activity relationships of phenolic compounds have provided insights into the molecular features that contribute to their antifungal activity. nih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org For instance, the nature and position of substituents on the phenol ring can significantly influence the fungicidal potency. While direct studies on the fungicidal activity of this compound are not widely reported, the research on related phenolic structures suggests that it could serve as a lead compound for the development of novel antifungal agents.

Research in Cosmetics and Skincare (excluding product formulation)

Phenolic compounds are widely recognized for their beneficial effects on the skin, primarily due to their antioxidant and anti-inflammatory properties. These properties make them attractive ingredients for cosmetic and skincare products aimed at protecting the skin from environmental damage and combating the signs of aging. Research has shown that natural phenolics can help prevent UV-induced skin damage by scavenging reactive oxygen species (ROS) and modulating cellular signaling pathways involved in inflammation and DNA repair. nih.govupol.cznih.govmdpi.com Furthermore, some phenolic compounds have been found to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential in addressing skin hyperpigmentation. nih.govmdpi.comnih.govmdpi.comkoreascience.kr While specific research on the cosmetic applications of this compound is still in its early stages, its phenolic structure suggests that it may possess similar protective and skin-enhancing properties.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

The chemical compound 3-(3-Hydroxypropyl)phenol, a substituted phenol (B47542), has been identified in the natural world, notably within Taxus baccata, the European yew. nih.gov Its basic chemical and physical properties have been characterized, contributing to a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |